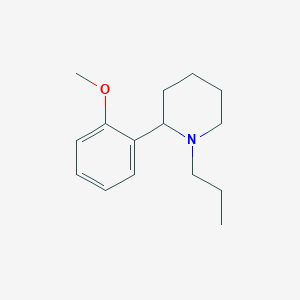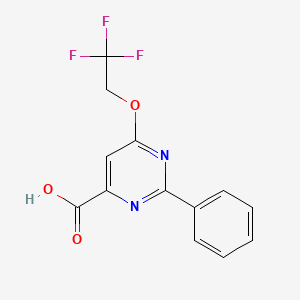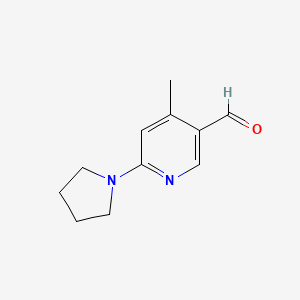
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O. It is a derivative of nicotinaldehyde, featuring a pyrrolidine ring attached to the 6-position of the nicotinaldehyde structure and a methyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the primary starting material.
Formation of Pyrrolidine Derivative: Nicotinaldehyde undergoes a reaction with pyrrolidine to form 6-(pyrrolidin-1-yl)nicotinaldehyde.
Methylation: The final step involves the methylation of the 4-position of the nicotinaldehyde ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.
Reduction: 4-Methyl-6-(pyrrolidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, serving as a building block for more complex compounds.
作用机制
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target specific enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(1-Pyrrolidinyl)nicotinaldehyde: Lacks the methyl group at the 4-position.
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Contains a methoxy group instead of a methyl group.
6-(2,6-Dimethylmorpholino)nicotinaldehyde: Contains a dimethylmorpholino group instead of a pyrrolidine ring.
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group at the 4-position and the pyrrolidine ring at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-6-11(12-7-10(9)8-14)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChI 键 |
DMNRGXGNISFZER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
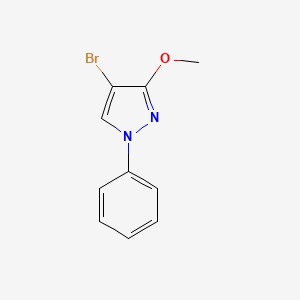
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)


![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)

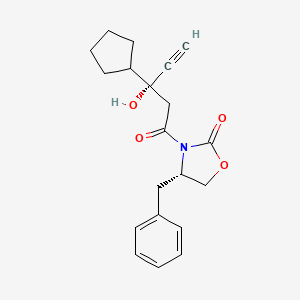
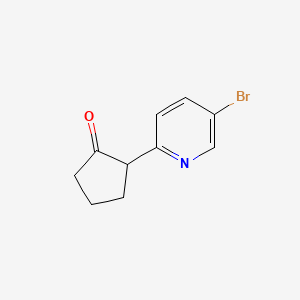
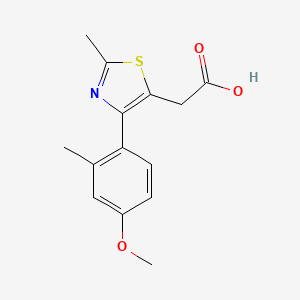
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
